2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a hydrazinecarbothioamide core with a benzylidene group substituted with 2,6-dichlorobenzyl and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazinecarbothioamide core: This step involves the reaction of hydrazine with carbon disulfide to form hydrazinecarbothioamide.
Benzylidene formation: The hydrazinecarbothioamide is then reacted with 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde under basic conditions to form the desired benzylidene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Other hydrazinecarbothioamide derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17Cl2N3O2S |
---|---|
Molecular Weight |
398.3g/mol |
IUPAC Name |
[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-2-23-16-8-11(9-21-22-17(20)25)6-7-15(16)24-10-12-13(18)4-3-5-14(12)19/h3-9H,2,10H2,1H3,(H3,20,22,25)/b21-9+ |
InChI Key |
XYXFOIXRRFENHY-ZVBGSRNCSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=C(C=CC=C2Cl)Cl |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.